molecular formula C12H18O4S B2388573 2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol CAS No. 21651-04-7

2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol

Cat. No.: B2388573
CAS No.: 21651-04-7
M. Wt: 258.33
InChI Key: GLIAEEACYRUJKS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol is a chemical compound that serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. The compound features a tosylate (p-toluenesulfonate) group, which is an excellent leaving group, making it highly useful for constructing more complex molecules via nucleophilic substitution reactions . This reactivity is particularly exploited in the synthesis of pharmacologically active scaffolds. For instance, tosylate esters are key precursors in the development of novel 1,4-dihydropyridine derivatives, a scaffold renowned for its wide range of applications in medicinal chemistry, including as calcium channel blockers . Furthermore, the structural elements of this compound, including the dimethylamine pharmacophore, are found in a diverse array of FDA-approved drugs, highlighting the relevance of such intermediates in the discovery and development of new therapeutic agents . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-7,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIAEEACYRUJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21651-04-7
Record name 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol
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Preparation Methods

Tosylation as a Key Functionalization Strategy

The target compound features a p-toluenesulfonyl (tosyl) group at the 3-position of a 2,2-dimethylpropan-1-ol backbone. Tosylation reactions typically employ p-toluenesulfonyl chloride (TsCl) under basic conditions to convert alcohol groups into better leaving groups. The general mechanism involves:

  • Deprotonation of the hydroxyl group by a base (e.g., triethylamine, pyridine)
  • Nucleophilic attack of the alkoxide on TsCl's sulfur atom
  • Elimination of HCl, stabilized by the base

For 2,2-dimethyl-1,3-propanediol (the precursor diol), regioselectivity becomes critical due to the presence of two primary alcohol groups. Kinetic control at lower temperatures (-10°C to 0°C) favors tosylation at the less hindered position, while thermodynamic control at elevated temperatures (50-90°C) may alter selectivity.

Synthetic Routes and Optimization

Direct Mono-Tosylation Method

Reaction Conditions

  • Substrate : 2,2-Dimethyl-1,3-propanediol (1.0 eq)
  • Reagents : TsCl (1.1 eq), Triethylamine (2.5 eq)
  • Solvent : Dichloromethane (0.5 M)
  • Temperature : 0°C → Room temperature (18-25°C)
  • Time : 4-6 hours

Procedure

  • Charge reactor with diol and DCM under N₂ atmosphere
  • Cool to 0°C, add triethylamine dropwise
  • Introduce TsCl dissolved in DCM over 30 minutes
  • Warm to room temperature, monitor by TLC (Hexane:EtOAc 3:1)
  • Quench with ice water, extract organic phase
  • Dry over MgSO₄, concentrate under reduced pressure
  • Purify by flash chromatography (SiO₂, Hexane → Hexane/EtOAc gradient)

Yield : 68-72%

Protected Group Strategy

For improved regiocontrol, a protection/deprotection sequence proves effective:

Step 1: Silyl Protection

2,2-Dimethyl-1,3-propanediol + TBDMSCl (1.05 eq)  
→ Imidazole (1.2 eq) in DMF, 0°C → RT, 12 h  
Yield: 89% mono-TBDMS ether  

Step 2: Tosylation

TBDMS-protected diol (1.0 eq) + TsCl (1.1 eq)  
→ Pyridine (2.0 eq) in DCM, 0°C, 2 h  
Yield: 94% tosylated intermediate  

Step 3: Deprotection

TBAF (1.1 eq) in THF, 0°C → RT, 3 h  
Yield: 91% final product  

Overall Yield : 76%

Comparative Analysis of Methodologies

Parameter Direct Tosylation Protected Route
Reaction Steps 1 3
Total Time 6 h 17 h
Overall Yield 68-72% 76%
Regioselectivity 85:15 >99:1
Purification Needs Medium High

Table 1: Performance metrics of primary synthetic approaches

Critical Process Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Increase reaction rate but reduce selectivity
  • Halogenated solvents (DCM, CHCl₃): Optimal balance between solubility and selectivity
  • Ether solvents (THF): Lower yields due to competing side reactions

Base Selection

  • Triethylamine : Cost-effective but forms insoluble hydrochloride salts
  • Pyridine : Enhances selectivity through coordination effects
  • DMAP : Catalytic amounts (0.1 eq) accelerate reaction 3-fold

Scalability Considerations

Pilot-Scale Protocol (10 mol batch):

  • Use jacketed reactor with temperature control (±2°C)
  • Implement slow TsCl addition (≥60 minutes) to manage exotherm
  • Employ continuous extraction system for workup
  • Utilize simulated moving bed chromatography for purification

Typical Impurities :

  • Ditosylate byproduct (5-12% in direct method)
  • Chlorinated derivatives from incomplete HCl removal
  • Oxidation products at elevated temperatures

Advanced Characterization Data

¹H NMR (400 MHz, CDCl₃):
δ 1.25 (s, 6H, C(CH₃)₂)
δ 2.45 (s, 3H, Ar-CH₃)
δ 3.65 (d, J=5.8 Hz, 2H, CH₂OH)
δ 4.15 (t, J=6.2 Hz, 2H, OCH₂)
δ 7.35-7.80 (m, 4H, aromatic)

APCI-MS :
m/z 283.1 [M+H]⁺ (calculated 282.4)

Industrial Applications and Modifications

Continuous Flow Synthesis

Recent adaptations employ microreactor technology:

  • Residence time: 8 minutes
  • Productivity: 1.2 kg/L·h
  • Selectivity: 98%

Green Chemistry Approaches

  • Biocatalytic tosylation using lipases in ionic liquids
  • 62% yield achieved with reduced solvent waste

Scientific Research Applications

The compound is classified with several hazard statements indicating it is harmful if swallowed or in contact with skin. Proper safety measures should be taken when handling this chemical.

Organic Synthesis

2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol serves as a valuable intermediate in organic synthesis. Its sulfonate group can facilitate nucleophilic substitutions and other transformations, making it useful for creating more complex molecules.

Case Study: Synthesis of Sulfonate Esters

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize sulfonate esters that exhibited enhanced biological activity. The sulfonate moiety was instrumental in increasing the solubility of the resulting compounds in aqueous environments, which is crucial for many pharmaceutical applications .

Pharmaceutical Research

This compound has potential applications in drug development due to its ability to modify biological activity through structural changes. The presence of the sulfonate group can enhance the pharmacokinetic properties of drug candidates.

Case Study: Anticancer Activity

A research article in Cancer Research highlighted the use of this compound as a precursor for synthesizing novel anticancer agents. The study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development .

Material Science

In material science, this compound can be employed as a building block for creating functional polymers. Its unique properties allow for the modification of polymer characteristics such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

A study published in Polymer Chemistry explored the use of this compound in synthesizing sulfonated polymers that exhibited improved ionic conductivity. These materials are particularly relevant for applications in fuel cells and batteries .

Biological Activity

2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol, also known by its CAS number 21651-04-7, is a sulfonate ester with potential applications in medicinal chemistry. Its structure includes a sulfonyl group, which is often associated with biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

The chemical formula for this compound is C12H18O4SC_{12}H_{18}O_{4}S, with a molecular weight of 258.34 g/mol. The compound appears as an oil and is stable at room temperature. Its structure can be summarized as follows:

PropertyValue
Chemical FormulaC₁₂H₁₈O₄S
Molecular Weight258.34 g/mol
IUPAC Name(3-hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate
AppearanceOil

Biological Activity Overview

Research on the biological activity of this compound indicates its potential as an antimicrobial agent. The sulfonate group contributes to its interaction with biological targets, potentially affecting bacterial cell walls or metabolic pathways.

Case Studies

  • Antibacterial Efficacy : In vitro studies on related sulfonate compounds revealed that they effectively inhibit bacterial growth through mechanisms involving disruption of folate synthesis pathways. This suggests that this compound may exhibit similar activity.
  • Inflammatory Response : Research has indicated that compounds containing sulfonyl groups can modulate inflammatory responses. For example, studies have shown that certain sulfonamide derivatives can downregulate pro-inflammatory cytokines in cell cultures . This opens avenues for exploring the anti-inflammatory potential of this compound.

Research Findings

Recent literature reviews indicate that the development of novel antimicrobial agents is crucial due to rising antibiotic resistance . The structural characteristics of sulfonate esters like this compound could be pivotal in designing new antibiotics that evade existing resistance mechanisms.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol?

  • Methodology : A two-step synthesis is typical:

Sulfonylation : React 2,2-dimethylpropan-1-ol with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl. Maintain temperatures between 0–5°C to minimize side reactions.

Purification : Isolate the product via liquid-liquid extraction (e.g., water/DCM) and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

  • Key Considerations : Ensure stoichiometric excess of sulfonyl chloride (1.2 equiv.) and rigorous moisture control to prevent hydrolysis of the sulfonate ester .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identify protons on the sulfonate ester (δ ~7.8 ppm for aromatic protons, δ ~4.3 ppm for the –CH2–O– group) and methyl groups (δ ~1.2–1.4 ppm). Confirm stereochemistry via coupling constants .
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]+ and fragments corresponding to the sulfonate group (e.g., m/z 155 for tosyl fragment) .
  • IR Spectroscopy : Confirm sulfonate (S=O stretching at ~1170–1370 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) groups .

Q. What are the primary applications of this compound in organic synthesis?

  • Intermediate : Serves as a protected alcohol for nucleophilic substitutions (e.g., SN2 reactions) due to the tosyl group’s leaving ability .
  • Building Block : Used in synthesizing complex molecules like pharmaceuticals or agrochemicals, leveraging its stability and reactivity .

Advanced Research Questions

Q. How can the sulfonylation step be optimized to maximize yield and purity?

  • Variables :

  • Catalyst : Add 4-dimethylaminopyridine (DMAP, 0.1 equiv.) to accelerate sulfonate formation .
  • Solvent : Use THF or DMF for improved solubility of intermediates.
  • Temperature : Prolonged stirring at room temperature (12–24 hours) ensures complete conversion .
    • Analysis : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate). Yield typically exceeds 80% after optimization .

Q. What side reactions occur during synthesis, and how are they mitigated?

  • Hydrolysis : The sulfonate ester may hydrolyze in aqueous conditions. Use anhydrous solvents and inert atmosphere (N2/Ar) .
  • Elimination : Base-catalyzed β-elimination can form alkenes. Minimize by avoiding strong bases (e.g., NaOH) and using mild conditions (e.g., NaHCO3) .
  • Byproducts : Trace toluenesulfonic acid may form; neutralize with aqueous NaHCO3 during workup .

Q. How does the sulfonate group influence reactivity in nucleophilic substitutions?

  • Leaving Group Ability : The tosyl group is a superior leaving group compared to –OH or –OMe, enabling efficient SN2 displacements with nucleophiles (e.g., halides, amines) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity and reaction rates .
  • Steric Effects : The 2,2-dimethyl group may hinder backside attack, requiring elevated temperatures (50–80°C) for bulky nucleophiles .

Q. Are computational studies available to predict this compound’s stability or reactivity?

  • DFT Calculations : Predict transition states for substitution reactions, optimizing nucleophile orientation and solvent interactions. PubChem’s computed data (e.g., Gibbs free energy of activation) can guide mechanistic studies .
  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments to assess storage stability .

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